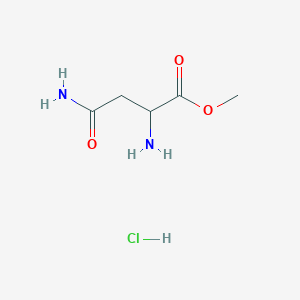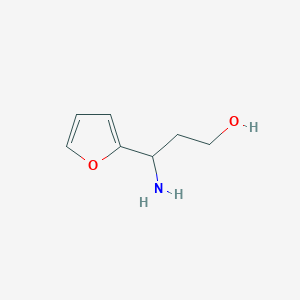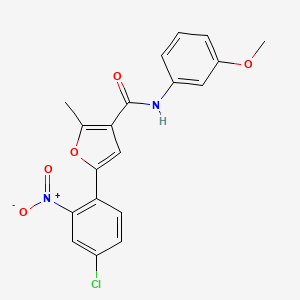
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide, also known as CNMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CNMC is a furan-based compound that possesses a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide works by binding to specific receptors or enzymes in the body, which then inhibits their activity. This inhibition can lead to a variety of effects, including the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile compound for use in the lab. However, one limitation of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide is that it is a synthetic compound, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies on the biochemical and physiological effects of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide could lead to a better understanding of its potential applications in medicine. Finally, research on the synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide and other furan-based compounds could lead to the development of new and more effective drugs.
Méthodes De Synthèse
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide can be synthesized through a multistep process starting with the reaction of 4-chloro-2-nitroaniline with 3-methoxybenzaldehyde to yield 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carbaldehyde. This intermediate is then reacted with methylamine to form the final product, 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide.
Applications De Recherche Scientifique
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide has shown potential in the treatment of various diseases due to its ability to inhibit certain enzymes and proteins in the body. One study found that 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide was able to inhibit the activity of protein kinase C, an enzyme that is involved in the development of cancer and other diseases. Other studies have shown that 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation in the body.
Propriétés
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-16(19(23)21-13-4-3-5-14(9-13)26-2)10-18(27-11)15-7-6-12(20)8-17(15)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIPTTYGMPYLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

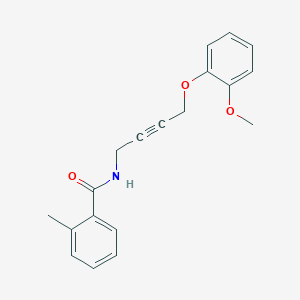
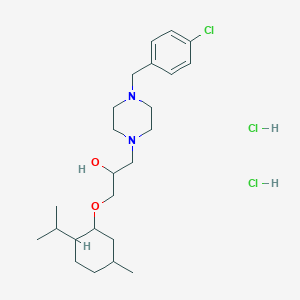
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2782610.png)
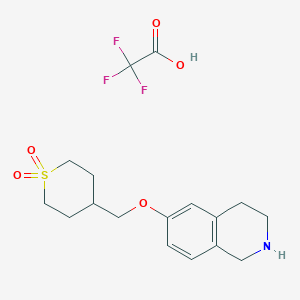
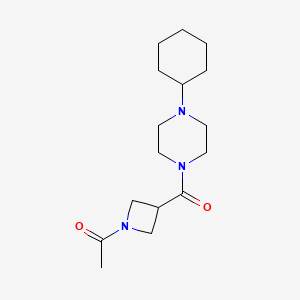
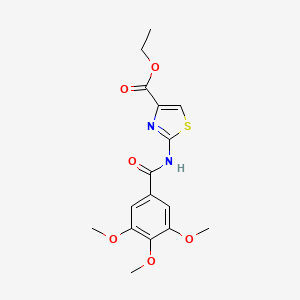


![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
